molecular formula C16H21NO3 B3004565 Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate CAS No. 338415-02-4

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate

Cat. No.: B3004565
CAS No.: 338415-02-4
M. Wt: 275.348
InChI Key: XBPWJJCFUKXEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is a chemical compound with the molecular formula C14H17NO3 . It is used in various scientific research applications .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate consists of a benzene ring attached to an ethyl ester group and a 3,3-dimethyl-2-oxo-1-azetanyl group .


Physical and Chemical Properties Analysis

The boiling point of Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is predicted to be 434.7±28.0 °C and its density is predicted to be 1.147±0.06 g/cm3 .

Scientific Research Applications

Chemical Transformation Processes

Research by Abe and Suehiro (1982) demonstrated that heating tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate in o-dichlorobenzene leads to the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates. This process involves alkyl migration, highlighting the compound's utility in creating cyclopropane derivatives through the Blaise rearrangement (Abe & Suehiro, 1982).

Crystal Structure Analysis in Drug Research

In 2020, Abad et al. synthesized derivatives of ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate. These compounds were characterized for their structural and interaction properties, contributing to the understanding of quinoxalines as potential inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).

Asymmetric Organocatalysis

Reitel et al. (2018) explored asymmetric organocatalytic approaches for the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of a specific dihydrofuran derivative. This study contributes to the field of asymmetric synthesis, showcasing the compound's role in creating structurally complex molecules (Reitel et al., 2018).

Electrochemical Reduction Studies

De Luca et al. (1982, 1983) investigated the electrochemical reduction of ethyl α-bromophenylacetate and methyl 2-bromo-2-phenylpropanoate, which led to the formation of dimeric products including meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate. This research highlights the compound's relevance in electrochemical studies and the synthesis of complex organic structures (De Luca, Inesi, & Rampazzo, 1982).

Enzymatic Hydrolysis Research

Ribeiro, Passaroto, and Brenelli (2001) studied the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound and various enzymes. This research provides insights into the enzymatic processes and the potential for improving reaction efficiency and selectivity (Ribeiro, Passaroto, & Brenelli, 2001).

Properties

IUPAC Name

ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-4-20-14(18)13(10-12-8-6-5-7-9-12)17-11-16(2,3)15(17)19/h5-9,13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWJJCFUKXEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N2CC(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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